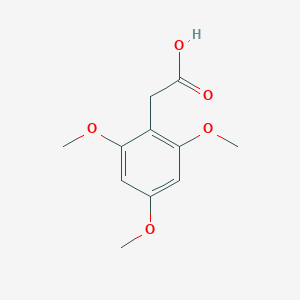

2,4,6-Trimethoxyphenylacetic acid

Vue d'ensemble

Description

Synthesis Analysis

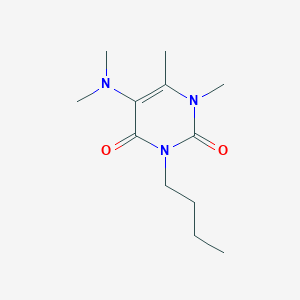

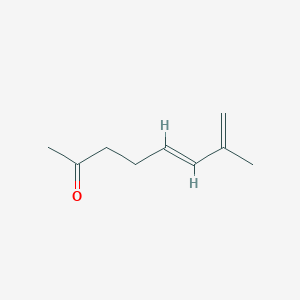

The synthesis of compounds related to 2,4,6-Trimethoxyphenylacetic acid involves complex reactions, including oxidation, reduction, Friedel-Crafts acylation, hydrolysis, and methylation processes. For instance, an intermediate compound, 2-hydroxy-4,5,6-trimethoxyacetophenone, was synthesized via a 5-step reaction starting from trimethoxybenzene, indicating the multi-step approach necessary for such chemical syntheses (Tu Wei-jun, 2013).

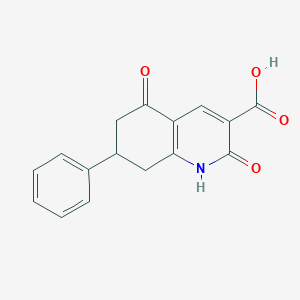

Molecular Structure Analysis

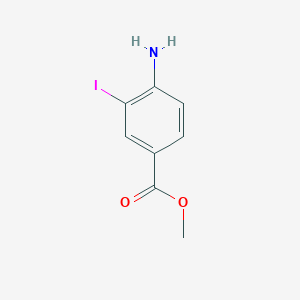

The structural elucidation of derivatives related to 2,4,6-Trimethoxyphenylacetic acid, such as triorganotin derivatives of aminobenzoates, reveals complex molecular structures. These structures are characterized by different carboxylate coordination modes and evidence of multiple tin environments, showcasing the intricacies of molecular structures in related compounds (D. Tzimopoulos et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 2,4,6-Trimethoxyphenylacetic acid and its derivatives can be complex. The synthesis of aryl(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate salts from aryl iodides, using stoichiometric quantities of trifluoroacetic acid and trimethoxybenzene, illustrates the compound's reactivity under oxidizing conditions. This process does not require a separate anion exchange step to install the trifluoroacetate group, highlighting the compound's chemical versatility (Virginie Carreras et al., 2017).

Physical Properties Analysis

While specific studies on the physical properties of 2,4,6-Trimethoxyphenylacetic acid were not directly found, the physical properties of chemical compounds in this category typically include solubility in various solvents, melting points, and boiling points. These properties are crucial for determining the compound's applications and handling requirements.

Chemical Properties Analysis

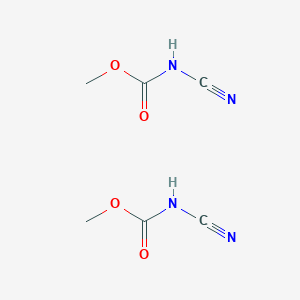

The chemical properties of 2,4,6-Trimethoxyphenylacetic acid derivatives reveal significant activity in various reactions, indicating their potential in synthetic chemistry and applications in drug development. For example, the use of trimethoxyphenylthio as a cysteine protecting group in peptide synthesis demonstrates the compound's utility in producing high-purity peptides through mild reducing agents (T. Postma et al., 2012).

Applications De Recherche Scientifique

Plant Growth and Herbicidal Activity : One study discusses how 2,4,6-trichlorophenoxyacetic acid (a related compound) can inhibit the effects of auxins in plants, affecting their growth behavior and herbicidal activity (Hoffmann, 1953).

Peptide Synthesis : Another research indicates that 2,4,6-trimethylbenzyl esters, which are structurally similar, are more easily cleaved by hydrogen bromide than other compounds, beneficial for peptide synthesis (Stewart, 1966).

Metabolic Effects in Plants : 2,4-dichlorophenoxyacetic acid, another related compound, has been shown to decrease carbohydrate catabolizing enzyme activity in cucumber plants. In contrast, it enhances enzyme activity in plants infected with cucumber mosaic virus (Makovcová & Šindelář, 1981).

Herbicide Mechanism : Studies have shown that 2,4-D, a well-known herbicide, mimics natural auxin at the molecular level, leading to abnormal growth and plant death in sensitive dicots (Song, 2014).

Bacterial Degradation : Certain Arthrobacter species can rapidly oxidize related compounds, such as 3,4-dihydroxy-5-methoxyphenylacetic acid, into pyruvate and acetoacetate, demonstrating the role of bacteria in the degradation of these compounds (Donnelly, Chapman, & Dagley, 1981).

Neurological Effects : Mescaline and its isomer, 2,3,4-trimethoxy--phenylethylamine, show different metabolic pathways in the central nervous system, which may influence their psychotomimetic activities (Seiler & Demisch, 1974).

Global Research Trends : The USA is a leading contributor to research on 2,4-D herbicide toxicity, with future studies likely focusing on molecular biology, gene expression, and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).

Hepatotoxicity : The 2,4-D-CoA thioester, a metabolite of 2,4-D, could contribute to its hepatotoxicity by binding to proteins in the liver (Li, Grillo, & Benet, 2003).

Genotoxic Effects : Increasing concentrations of 2,4-D in maize seedlings have been shown to cause genotoxic effects, including changes in genomic template stability (Aksakal, Erturk, Sunar, Bozari, & Agar, 2013).

Propriétés

IUPAC Name |

2-(2,4,6-trimethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-14-7-4-9(15-2)8(6-11(12)13)10(5-7)16-3/h4-5H,6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJDJIVBWDQELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10412736 | |

| Record name | 2,4,6-Trimethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10412736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trimethoxyphenylacetic acid | |

CAS RN |

104397-80-0 | |

| Record name | 2,4,6-Trimethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10412736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trimethoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

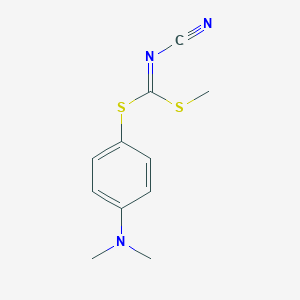

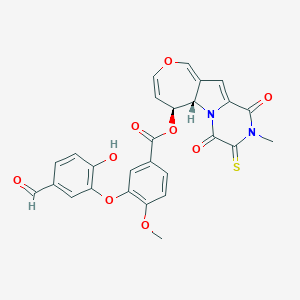

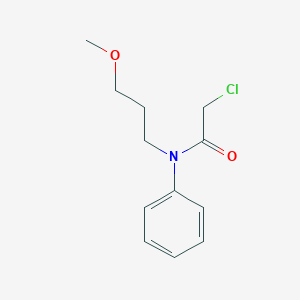

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4E)-1-[2-(1,3-dioxolan-2-yl)ethyl]-4-[(E)-3-[1-[2-(1,3-dioxolan-2-yl)ethyl]quinolin-1-ium-4-yl]prop-2-enylidene]quinoline;bromide](/img/structure/B9247.png)